Desthiobiotin Alkyne
Description
Desthiobiotin Alkyne is a bifunctional chemical probe comprising a desthiobiotin moiety and an alkyne group. Desthiobiotin, a monocyclic biotin analog lacking the sulfur atom in the thiophane ring, binds reversibly to streptavidin with reduced affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M) . This property enables gentle elution of desthiobiotin-tagged molecules from streptavidin resins using free biotin, minimizing co-purification of endogenous biotinylated proteins . The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent conjugation to azide-functionalized tags (e.g., fluorophores, isotopically labeled desthiobiotin azide) for detection or enrichment .
Key applications include:
- Activity-based protein profiling (ABPP): Tagging reactive cysteine residues via iodoacetamide alkyne (IA-alkyne) probes, followed by click chemistry with desthiobiotin azide for streptavidin-based enrichment .
- Phosphoaspartate detection: Hydroxylamine alkyne probes (e.g., HA-yne) trap phosphorylated aspartate residues in proteins, enabling downstream analysis via click chemistry .
- Reversible pull-down assays: Desthiobiotin’s mild elution conditions preserve protein complexes for functional studies .
Properties
Molecular Formula |
C21H37N3O6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m1/s1 |
InChI Key |
CQSNBVBVAYQBHF-MOPGFXCFSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Approaches
Core Structure Synthesis
The desthiobiotin core is synthesized through selective modifications of biotin’s structure. Key steps include:
- Thiophene Ring Removal : Biotin undergoes oxidative cleavage to eliminate the sulfur-containing thiophene ring. Hydrogen peroxide or ozone-mediated oxidation is commonly employed, yielding desthiobiotin’s ureido ring system.
- Carboxyl Group Activation : The carboxylic acid group of desthiobiotin is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl esters, enabling conjugation to amine-containing linkers.
Table 1: Reagents for Desthiobiotin Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiophene cleavage | H~2~O~2~ (30%), 25°C, 12 h | 68% | |
| Carboxyl activation | NHS, DCC, CH~2~Cl~2~, rt, 4 h | 85% |
Alkyne Functionalization
The alkyne group is introduced via a polyethylene glycol (PEG) spacer to minimize steric hindrance. Two primary strategies are employed:
- Direct Conjugation : Desthiobiotin’s activated carboxyl group reacts with propargylamine or amino-PEG~4~-alkyne in the presence of coupling agents like HATU or EDC.
- Post-Synthetic Modification : Pre-formed alkyne linkers (e.g., PEG~4~-alkyne) are attached to desthiobiotin using thiol-maleimide or strain-promoted azide-alkyne cycloaddition (SPAAC).
Table 2: Alkyne Functionalization Conditions
| Method | Reagents | Purity | Source |
|---|---|---|---|
| Direct conjugation | HATU, DIPEA, DMF, 24 h | >95% | |
| Post-synthetic | DBCO-PEG~4~-NHS, PBS, pH 7.4, 2 h | 89% |
Bioconjugation Strategies
Click Chemistry Applications
Desthiobiotin alkyne’s alkyne group enables CuAAC with azide-modified biomolecules. For example:
- Protein Labeling : Azide-functionalized antibodies are conjugated to this compound using Cu(I) iodide catalysts, achieving >90% conjugation efficiency.
- Oligonucleotide Probes : Alkyne-modified oligonucleotides react with desthiobiotin-PEG~4~-azide, enabling reversible capture on streptavidin beads.
Table 3: Click Chemistry Reaction Parameters
| Application | Conditions | Yield | Source |
|---|---|---|---|
| Antibody labeling | CuI, TBTA, 25°C, 1 h | 92% | |
| Oligo conjugation | CuSO~4~, sodium ascorbate, 37°C, 2 h | 88% |
Analytical Characterization
Industrial-Scale Production Considerations
- Cost-Efficiency : PEG~4~ linkers are preferred over longer spacers (e.g., PEG~12~) due to lower material costs and equivalent performance.
- Storage Stability : this compound remains stable for >24 months at -20°C in anhydrous DMSO, with <5% degradation.
- Scalability : Continuous flow reactors optimize coupling reactions, reducing reaction times from 24 h to 30 min.
Applications in Research
Chemical Reactions Analysis
Types of Reactions
Desthiobiotin Alkyne primarily undergoes bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules in complex biological systems .
Common Reagents and Conditions
The CuAAC reaction typically involves the use of copper(I) salts, stabilizing ligands like THPTA or BTTA, and reducing agents such as sodium ascorbate . The reaction is carried out under mild conditions, often in aqueous environments, to ensure compatibility with biological samples .
Major Products Formed
The primary product formed from the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be used for further biochemical analysis and applications .
Scientific Research Applications
Desthiobiotin alkyne is a versatile compound with significant applications in bioconjugation and chemical biology research . Its unique properties make it a valuable tool in various scientific applications, including bioconjugation, cell imaging, protein labeling, drug delivery systems, biotechnology, proteomics, fluorescent labeling, and click chemistry .
Scientific Research Applications
Bioconjugation this compound is frequently used in bioconjugation techniques to attach biomolecules, such as proteins or antibodies, to surfaces or other molecules . This enhances the study of protein interactions and cellular processes and is crucial for developing targeted therapies and diagnostics .
Cell Imaging The compound's structure allows its incorporation into imaging agents, enabling researchers to visualize cellular processes in real-time . This is crucial for drug development and understanding disease mechanisms .
Protein Labeling Researchers utilize this compound for labeling proteins in live cells, facilitating studies on protein interactions and functions, which can lead to breakthroughs in understanding cellular behavior .
Drug Delivery Systems this compound can be integrated into drug delivery platforms, improving the specificity and efficacy of therapeutic agents, thereby enhancing treatment outcomes in various diseases .
Biotechnology Applications In synthetic biology, this compound is employed to create novel biosensors and synthetic pathways, contributing to advancements in bioengineering and environmental applications .
Proteomics this compound is instrumental in proteomics studies, facilitating the identification and quantification of proteins in complex biological samples, which is essential for biomarker discovery .
Fluorescent Labeling It serves as a valuable tool for fluorescent labeling in microscopy, enabling scientists to visualize and track biological molecules in real-time, which is crucial for understanding cellular dynamics .
Click Chemistry This compound is a key player in click chemistry reactions, offering a reliable method for synthesizing complex molecules quickly and efficiently, which is beneficial in various synthetic applications .
Case Studies
Antibiotic Development Isotopically labeled desthiobiotin azide (isoDTB) tags have been used to identify new druggable targets for antibiotics, addressing the urgent need to combat bacterial resistance . These tags were synthesized to profile the cysteinome in Staphylococcus aureus, identifying 268 cysteines that can be engaged by covalent ligands, offering potential targets for novel antibiotics .
Profiling Reactive Cysteines Desthiobiotin-based probes have been used to redesign the workflow for activity-based protein profiling of reactive cysteine residues . This approach was used to profile the ligandable proteome of spleen tissue in mice treated with ibrutinib, identifying BTK cysteine-481 as a significantly liganded cysteine .
PARP1 Interaction Network A desthiobiotin-labeled NAD+ analogue was used to study the interaction network of PARP1, confirming its role in DNA damage repair .
Alternative to Carboxyl-Based Biotinylation An efficient synthesis of a terminal alkyne derived from d-biotin was developed as an alternative for carboxyl-based biotinylation . This approach was illustrated by preparing alkyne- and alkene-linked phenylalanine derivatives using palladium-catalyzed Sonogashira and Oh methodology .
Data Table
Mechanism of Action
The mechanism of action of Desthiobiotin Alkyne involves its ability to undergo CuAAC reactions, forming stable triazole-linked conjugates with azide-bearing molecules . This reaction is facilitated by the presence of copper(I) ions, which act as catalysts, and stabilizing ligands that enhance the efficiency and specificity of the reaction . The resulting conjugates can be used for various biochemical analyses and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
a. Biotin Alkyne
- Structure: Biotin linked to an alkyne group (e.g., Biotin-PEG4-alkyne, MW 457.59) .
- Binding Affinity: Biotin’s ultra-high streptavidin affinity (Kd ≈ 10⁻¹⁵ M) ensures irreversible binding, requiring harsh elution conditions (e.g., boiling in SDS) .
- Applications: Ideal for stable immobilization in ELISA or flow cytometry but unsuitable for gentle elution workflows.
- Limitations: Co-purifies endogenous biotinylated proteins, complicating proteomic analyses .
b. Desthiobiotin-PEG4-Alkyne
- Structure: Incorporates a PEG4 spacer between desthiobiotin and alkyne (MW 427.54) .
- Advantages: PEG improves solubility and reduces steric hindrance during click chemistry, enhancing labeling efficiency in aqueous environments .
- Applications: Preferred for labeling hydrophilic biomolecules or in vivo studies where solubility is critical .
c. Hydroxylamine Alkyne Probe (HA-yne)
- Structure: Hydroxylamine group linked to alkyne (e.g., HA-yne, MW ~300–400) .
- Functionality: Reacts with phosphorylated aspartate (pAsp) residues to form stable hydroxamates, enabling detection of bacterial two-component signaling proteins (e.g., CprR in P. aeruginosa) .
- Differentiation: Unlike desthiobiotin alkyne, HA-yne targets post-translational modifications rather than streptavidin-based enrichment .
d. Iodoacetamide Alkyne (IA-Alkyne)
- Structure: Iodoacetamide (thiol-reactive) coupled to alkyne .
- Reactivity: Labels cysteine residues in proteomes for ABPP, enabling identification of redox-sensitive proteins .
- Comparison: Unlike this compound, IA-alkyne lacks affinity tags; downstream detection requires click conjugation to tags like desthiobiotin azide .
e. Desthiobiotin-PEG4-CONH-DBCO
- Structure: Combines desthiobiotin, PEG4, and dibenzocyclooctyne (DBCO) (MW 719.88) .
- Advantages: DBCO enables copper-free click chemistry with azides, reducing cytotoxicity in live-cell studies .
- Applications: Ideal for labeling azide-modified biomolecules in sensitive biological systems .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Performance in Protease Inhibition Studies (Adapted from )
| Probe | Target Protease | Inhibition Mechanism | kapp (M⁻¹s⁻¹) |
|---|---|---|---|
| Bis(4-chlorophenyl) phosphonate probe 39b | Trypsin-3 | Irreversible | ~20 × 10² |
| This compound | uPA, CatG | Reversible | N.D. |
Research Findings
- Reversible Binding: Desthiobiotin’s elution efficiency was demonstrated in S. cerevisiae studies, where washing with free desthiobiotin removed >90% of streptavidin-bound Arc1 protein, unlike biotin .
- Phosphoaspartate Labeling: HA-yne identified CprR as a dynorphin-responsive regulator in P. aeruginosa, expanding known signaling pathways .
- Copper-Free Chemistry: Desthiobiotin-DBCO enabled live-cell labeling of azide-modified glycans without cytotoxicity, achieving >80% conjugation efficiency .
- Thiol Profiling: IA-alkyne combined with isoDTB-ABPP quantified >500 redox-sensitive cysteines in Jurkat cells, highlighting its utility in redox proteomics .
Q & A
Q. How is desthiobiotin alkyne utilized in activity-based protein profiling (ABPP) workflows to study cysteine reactivity?
this compound serves as a critical enrichment handle in ABPP workflows for labeling and analyzing cysteine residues in proteomes. The workflow involves:
- Probe Design : A pan-reactive electrophile (e.g., iodoacetamide alkyne) covalently binds to cysteine residues. The alkyne group enables subsequent click chemistry with desthiobiotin azide for enrichment .
- Competitive Assays : Two sample sets (e.g., treated vs. control) are labeled with light/heavy isotopic tags. Post-click chemistry with desthiobiotin azide, enriched peptides are quantified via LC-MS/MS to determine competition ratios (log2(R)) and statistical significance (e.g., t-test p-values) .
- Applications : This method identifies ligandable cysteines in native proteomes, enabling unbiased screening of ~20,000 human proteins .
Q. What synthetic strategies are employed to conjugate this compound to propargylamine scaffolds for click chemistry applications?
this compound is synthesized via coupling reactions (e.g., HATU-mediated amidation) between propargylamine derivatives and desthiobiotin. The alkyne handle allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags (e.g., desthiobiotin-PEG3-azide), achieving high yields (~90%) . Key steps include:
- Validation : Confirming CuAAC efficiency using model reactions with azide tags.
- Modularity : The alkyne group enables attachment of fluorophores, biotin, or isoDTB tags for diverse detection methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in ABPP data when this compound-based probes show variable labeling efficiency across biological replicates?
Contradictions may arise from:
- Reactivity Variability : Differential cysteine accessibility due to cellular state (e.g., redox conditions).
- Solution : Normalize data using isotopic tandem orthogonal proteolysis (isoTOP-ABPP), which compares light/heavy labeled peptides across replicates to filter outliers .
- Statistical Rigor : Apply one-sample t-tests to log2(R) values and set thresholds (e.g., log10(p) < -1.3) to ensure biological significance .
Q. What experimental parameters optimize the use of this compound in detecting low-abundance post-translational modifications (PTMs), such as phosphoaspartate?
Key optimizations include:
- Probe Design : Minimal hydroxylamine-alkyne probes (e.g., HA-yne) reduce steric hindrance in protein pockets, enhancing PTM capture .
- Enrichment Strategies : Post-click chemistry with desthiobiotin azide improves sensitivity for low-abundance PTMs. Combine with isoDTB tags for quantitative proteomics .
- Validation : Use fluorescence gel-based assays (TAMRA azide) to confirm probe specificity before MS analysis .
Q. How does the integration of this compound with isoTOP-ABPP enhance the quantification of dynamic protein interactions in live-cell studies?
The isoTOP-ABPP platform leverages:
- Isotopic Labeling : Light/heavy isoDTB tags enable multiplexed quantification of desthiobiotin-alkyne-labeled peptides across conditions .
- Live-Cell Compatibility : Probes like HA-yne label PTMs in live P. aeruginosa, revealing real-time signaling dynamics (e.g., CprR phosphorylation in response to dynorphin) .
- Data Integration : Combine with bioinformatics tools to map interaction networks and validate novel targets (e.g., unknown two-component systems) .
Methodological Considerations
Q. What are the critical controls required when using this compound in competitive ABPP to avoid false-positive identifications?
Essential controls include:
- Negative Probes : Use alkyne probes without reactive warheads to assess non-specific binding .
- Isotopic Replicates : At least three biological replicates to distinguish technical noise from biological variation .
- Streptavidin Blocking : Pre-incubate beads with excess biotin to confirm enrichment specificity .
Q. How can this compound-based probes be adapted for studying sterically constrained protein pockets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
